N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1070861-77-6
VCID: VC8439520
InChI: InChI=1S/C18H22N8O/c1-24-17-16(22-23-24)18(21-13-20-17)26-9-7-25(8-10-26)12-15(27)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,27)
SMILES: CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4)N=N1
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

CAS No.: 1070861-77-6

Cat. No.: VC8439520

Molecular Formula: C18H22N8O

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide - 1070861-77-6

Specification

CAS No. 1070861-77-6
Molecular Formula C18H22N8O
Molecular Weight 366.4 g/mol
IUPAC Name N-benzyl-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C18H22N8O/c1-24-17-16(22-23-24)18(21-13-20-17)26-9-7-25(8-10-26)12-15(27)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,27)
Standard InChI Key OABZLPUJXAEKDR-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4)N=N1

Introduction

N-benzyl-2-(4-(3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The specific structure of this compound suggests potential applications in pharmaceutical research, particularly in drug discovery and development.

Synthesis Methods

The synthesis of N-benzyl-2-(4-(3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through condensation reactions involving appropriate precursors. The piperazine ring is then attached, followed by the introduction of the benzyl group via an amide bond formation.

Synthesis Steps:

  • Preparation of Triazolopyrimidine Core: Involves the reaction of appropriate precursors in the presence of a catalyst.

  • Attachment of Piperazine Ring: Typically achieved through nucleophilic substitution.

  • Introduction of Benzyl Group: Involves amide bond formation using benzylamine.

Biological Activities

Triazolopyrimidines have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial effects. The specific biological activity of N-benzyl-2-(4-(3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide would depend on its ability to interact with biological targets such as enzymes or receptors.

Potential Biological Activities:

  • Antiviral Activity: May inhibit viral replication by targeting viral enzymes.

  • Anticancer Activity: Could act by inhibiting cell proliferation or inducing apoptosis.

  • Antimicrobial Activity: May exhibit activity against bacteria or fungi by disrupting essential cellular processes.

Research Data:

Biological AssayCompoundActivity
Antiviral AssayVarious TriazolopyrimidinesInhibition of viral replication
Anticancer AssaySimilar CompoundsInhibition of cell growth
Antimicrobial AssayRelated CompoundsInhibition of microbial growth

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